molecular formula C15H11BrN2O2 B7521608 N-(5-bromoquinolin-8-yl)-2-methylfuran-3-carboxamide

N-(5-bromoquinolin-8-yl)-2-methylfuran-3-carboxamide

Cat. No.: B7521608
M. Wt: 331.16 g/mol
InChI Key: VEUSKPUHWYUPHB-UHFFFAOYSA-N
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Description

N-(5-bromoquinolin-8-yl)-2-methylfuran-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound features a quinoline ring substituted with a bromine atom at the 5th position and an amide group at the 8th position, linked to a 2-methylfuran-3-carboxamide moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromoquinolin-8-yl)-2-methylfuran-3-carboxamide typically involves multiple steps:

    Bromination of Quinoline: The starting material, quinoline, undergoes bromination at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of 8-Aminoquinoline: The brominated quinoline is then converted to 8-aminoquinoline through a series of reactions involving nitration, reduction, and amination.

    Coupling with 2-Methylfuran-3-Carboxylic Acid: The 8-aminoquinoline derivative is coupled with 2-methylfuran-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-bromoquinolin-8-yl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(5-bromoquinolin-8-yl)-2-methylfuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-bromoquinolin-8-yl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(5-bromoquinolin-8-yl)acetamide: Similar structure but with an acetamide group instead of a furan carboxamide moiety.

    8-Hydroxyquinoline: Lacks the bromine substitution and the furan carboxamide group.

    Quinoline-2-carboxamide: Similar quinoline core but with different substituents.

Uniqueness

N-(5-bromoquinolin-8-yl)-2-methylfuran-3-carboxamide is unique due to the presence of both the bromine atom and the 2-methylfuran-3-carboxamide group, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(5-bromoquinolin-8-yl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-9-10(6-8-20-9)15(19)18-13-5-4-12(16)11-3-2-7-17-14(11)13/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUSKPUHWYUPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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